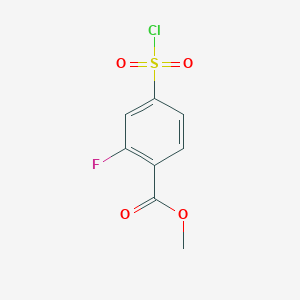

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate

Description

Contextualization within Fluorinated Aromatic Compound Chemistry and its Industrial Significance

Fluorinated aromatic compounds are a class of organic molecules that contain one or more fluorine atoms attached to an aromatic ring. The introduction of fluorine into an aromatic system can dramatically alter the molecule's physical, chemical, and biological properties. researchgate.nettandfonline.com This has led to their widespread use in various industrial applications, including pharmaceuticals, agrochemicals, and materials science. researchgate.net

The presence of fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic oxidation. tandfonline.com In medicinal chemistry, this can lead to drugs with longer half-lives and improved pharmacokinetic profiles. tandfonline.commdpi.com Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's binding affinity to biological targets. mdpi.com The substitution of hydrogen with fluorine, a concept known as bioisosteric replacement, is a common strategy in drug design to optimize the properties of a lead compound. selvita.comtandfonline.comnih.govcambridgemedchemconsulting.comnih.gov

In the agrochemical industry, fluorinated compounds are integral to the development of modern pesticides and herbicides. The unique properties imparted by fluorine can enhance the efficacy and selectivity of these agents, leading to more effective and environmentally benign crop protection solutions. researchgate.net The stability of the carbon-fluorine bond also contributes to the development of advanced materials with desirable properties such as thermal stability and chemical resistance. researchgate.net

Significance of Chlorosulfonyl and Ester Functionalities in Medicinal Chemistry and Agrochemical Intermediacy

The chlorosulfonyl (-SO₂Cl) group is a highly reactive functional group that serves as a key precursor for the synthesis of sulfonamides. ucl.ac.ukrsc.orgthieme-connect.com Sulfonamides are an important class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties. ucl.ac.uk The reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental transformation in medicinal chemistry, allowing for the facile introduction of a sulfonyl linkage into a target molecule. ucl.ac.ukcdnsciencepub.comwikipedia.orglibretexts.orgsigmaaldrich.com This reaction is often robust and proceeds with high yield, making it a reliable method for the synthesis of diverse compound libraries for drug discovery. ucl.ac.ukcdnsciencepub.com

The ester functionality, in this case, a methyl ester (-COOCH₃), also plays a significant role in the utility of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate. Esters can serve as protecting groups for carboxylic acids, which can be deprotected under specific conditions to reveal the free acid. ontosight.ai This allows for sequential chemical modifications at different parts of the molecule. Furthermore, the ester group itself can be a key pharmacophoric feature, contributing to the binding of a molecule to its biological target. In the context of agrochemical synthesis, both the chlorosulfonyl and ester groups provide reactive handles for the construction of complex active ingredients. ontosight.ai

The combination of a fluorinated aromatic ring, a chlorosulfonyl group, and an ester group in a single molecule, as seen in this compound, creates a powerful and versatile intermediate for the synthesis of a wide range of biologically active compounds.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 1063733-16-3 | aaronchem.com |

| Molecular Formula | C₈H₆ClFO₄S | aaronchem.com |

| Molecular Weight | 252.64 g/mol | bldpharm.com |

Properties

IUPAC Name |

methyl 4-chlorosulfonyl-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO4S/c1-14-8(11)6-3-2-5(4-7(6)10)15(9,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDVZJLIQTVDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1063733-16-3 | |

| Record name | methyl 4-(chlorosulfonyl)-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of Methyl 4 Chlorosulfonyl 2 Fluorobenzoate

Nucleophilic Displacement Reactions of the Chlorosulfonyl Moiety

The chlorosulfonyl group (-SO₂Cl) is a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity is central to the utility of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate in synthesizing a variety of sulfur-containing compounds.

The reaction of aryl sulfonyl chlorides with primary or secondary amines is a well-established and efficient method for the formation of sulfonamides. nih.gov This transformation is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. nih.gov The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the chlorosulfonyl group, followed by the elimination of hydrogen chloride.

The general reaction can be represented as: Ar-SO₂Cl + 2 RNH₂ → Ar-SO₂NHR + RNH₃⁺Cl⁻

In the context of this compound, amination provides a direct route to a wide array of substituted sulfonamides, while retaining the methyl ester functionality for potential subsequent modifications. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed, leading to a diverse library of sulfonamide derivatives. princeton.edu While direct studies on this compound are not extensively detailed in publicly available literature, the principles of aryl sulfonyl chloride reactivity are directly applicable.

| Amine Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Primary Aliphatic Amines | N-Alkyl-4-(methoxycarbonyl)-3-fluorobenzenesulfonamide | Inert solvent (e.g., DCM, THF), often with a tertiary amine base (e.g., triethylamine) |

| Secondary Aliphatic Amines | N,N-Dialkyl-4-(methoxycarbonyl)-3-fluorobenzenesulfonamide | Similar to primary amines |

| Anilines | N-Aryl-4-(methoxycarbonyl)-3-fluorobenzenesulfonamide | Can require slightly more forcing conditions depending on the aniline's nucleophilicity |

| Heterocyclic Amines | N-Heterocyclyl-4-(methoxycarbonyl)-3-fluorobenzenesulfonamide | Conditions vary based on the heterocycle |

The chlorosulfonyl group can also be a precursor to sulfones and sulfinate esters, although these transformations are generally less common than sulfonamide formation.

Sulfones are typically synthesized through the reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents or organocuprates. youtube.comdntb.gov.ua This reaction involves the formation of a new carbon-sulfur bond. For this compound, this would involve the reaction with an organometallic reagent (R-M) to yield the corresponding sulfone. However, the high reactivity of many organometallic reagents could lead to side reactions with the methyl ester group. youtube.com A more common route to aryl sulfones involves the reaction of sodium sulfinates with alkyl halides or the palladium-catalyzed coupling of sulfinates with aryl halides. organic-chemistry.orgorganic-chemistry.org

Sulfinate esters can be prepared from sulfinyl chlorides, which in turn can be derived from the reduction of sulfonyl chlorides. A more direct, though less common, approach could involve the reaction of the chlorosulfonyl group with a reducing agent in the presence of an alcohol. A more established method for sulfinate ester synthesis involves the condensation of sulfinates with alcohols or the oxidation of thioesters. nih.govrsc.org

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry and its Relevance

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by Sharpless and coworkers, has emerged as a powerful click chemistry platform. researchgate.net It relies on the unique reactivity of sulfonyl fluorides (-SO₂F) and related S(VI)-F containing compounds. researchgate.net Although this compound contains a chlorosulfonyl group, it is a direct precursor to the corresponding sulfonyl fluoride, making SuFEx chemistry highly relevant.

The conversion of a sulfonyl chloride to a sulfonyl fluoride is a key step to access the world of SuFEx chemistry. This transformation is typically achieved through a nucleophilic substitution reaction where a fluoride source replaces the chloride. mdpi.com Common fluorinating agents include potassium fluoride (KF) and potassium bifluoride (KHF₂). nih.govccspublishing.org.cn

The reaction mechanism involves the attack of the fluoride ion on the electrophilic sulfur atom of the sulfonyl chloride, leading to a trigonal bipyramidal intermediate or transition state. The chloride ion, being a good leaving group, is then displaced to form the more stable sulfonyl fluoride. mdpi.com The S-F bond is significantly stronger and less prone to hydrolysis than the S-Cl bond, rendering sulfonyl fluorides more stable and easier to handle. nih.gov

| Fluorinating Agent | Typical Reaction Conditions | Advantages |

|---|---|---|

| Potassium Fluoride (KF) | Often used with a phase-transfer catalyst (e.g., 18-crown-6) in an aprotic solvent (e.g., acetonitrile). mdpi.com | Readily available and effective. |

| Potassium Bifluoride (KHF₂) | Can be used in aqueous or biphasic systems, often under mild conditions. ccspublishing.org.cn | Provides a source of fluoride and can act as a mild acid catalyst. |

| Thionyl Fluoride (SOF₂) | Used for the conversion of sulfonic acids to sulfonyl fluorides. researchgate.netrsc.org | Efficient for specific substrates. |

A hallmark of click chemistry, and by extension SuFEx, is its high degree of orthogonality. This means that the reaction is highly selective for the desired functional groups and is tolerant of a wide range of other functionalities present in the molecule. nih.govnih.gov The sulfonyl fluoride group is exceptionally stable under a vast array of synthetic conditions, including strong acids, bases, oxidants, and reductants. nih.gov

For a molecule like Methyl 4-(fluorosulfonyl)-2-fluorobenzoate (the SuFEx-active form of the title compound), the sulfonyl fluoride group would be expected to remain inert during transformations targeting the methyl ester moiety, such as mild hydrolysis or transesterification. Conversely, SuFEx reactions, which typically proceed under mild, often base-catalyzed conditions with specific nucleophiles like silyl (B83357) ethers or amines, would not affect the methyl ester or the fluoro substituent on the aromatic ring. researchgate.netacs.org This orthogonal reactivity allows for sequential modifications of the molecule at different positions, providing a powerful tool for the synthesis of complex structures. The stability of sulfonyl fluorides also allows them to be carried through multiple synthetic steps before being engaged in a SuFEx reaction. chemrxiv.org

Reactivity of the Methyl Ester Moiety

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution. The most common reactions involving this moiety are hydrolysis and transesterification.

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. psu.eduyoutube.com The reaction proceeds via the attack of a hydroxide ion on the carbonyl carbon, followed by the elimination of methanol. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the carboxylic acid. The rate of hydrolysis can be influenced by the substituents on the aromatic ring. oieau.fr

Transesterification involves the conversion of the methyl ester to a different ester by reacting the compound with an alcohol in the presence of an acid or base catalyst. This reaction is useful for introducing different alkyl or aryl groups into the ester functionality.

It is important to note that under harsh basic conditions, the chlorosulfonyl group would also react. Therefore, for selective hydrolysis or transesterification of the methyl ester, the chlorosulfonyl group would likely need to be converted to a more stable functionality, such as a sulfonamide or a sulfonyl fluoride, beforehand.

Hydrolysis and Transesterification Pathways

The presence of both an ester and a sulfonyl chloride group on the same aromatic ring allows for distinct hydrolytic and transesterification reactions, often with differing sensitivities to reaction conditions.

The chlorosulfonyl group is highly electrophilic and susceptible to nucleophilic attack by water and alcohols. It readily undergoes hydrolysis in the presence of moisture to form the corresponding sulfonic acid, releasing hydrochloric acid as a byproduct. Similarly, reaction with an alcohol (alcoholysis) leads to the formation of a sulfonate ester. These reactions are typically rapid and can occur under mild conditions.

The methyl ester group is comparatively less reactive. Its hydrolysis to the corresponding carboxylic acid generally requires more forcing conditions, such as the presence of strong acids or bases and often elevated temperatures. oieau.frpsu.edu The mechanism for base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon. oieau.frresearchgate.net The rate of this reaction is influenced by the substituents on the aromatic ring. oieau.fr Transesterification, the conversion of the methyl ester to a different ester by reaction with another alcohol, is typically catalyzed by either an acid or a base. organic-chemistry.org

Given the high reactivity of the chlorosulfonyl moiety, selective hydrolysis or transesterification of the methyl ester without affecting the -SO₂Cl group is challenging and would require carefully controlled conditions or protection of the more reactive group.

| Functional Group | Reaction Pathway | Reagent | Product Type | General Reactivity |

|---|---|---|---|---|

| Chlorosulfonyl (-SO₂Cl) | Hydrolysis | Water (H₂O) | Sulfonic Acid (-SO₃H) | High |

| Alcoholysis | Alcohol (R-OH) | Sulfonate Ester (-SO₃R) | High | |

| Methyl Ester (-COOCH₃) | Hydrolysis | Water (H₂O) with Acid/Base Catalyst | Carboxylic Acid (-COOH) | Moderate |

| Transesterification | Alcohol (R-OH) with Acid/Base Catalyst | New Ester (-COOR) | Moderate |

Ester Reduction and Further Derivatization

The distinct functional groups of this compound also allow for selective reduction and a wide range of derivatization reactions, primarily leveraging the high reactivity of the chlorosulfonyl group.

Ester Reduction: The methyl ester can be selectively reduced to a primary alcohol, yielding (4-(chlorosulfonyl)-2-fluorophenyl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). Care must be taken as such potent reagents can also potentially react with the chlorosulfonyl group.

Further Derivatization: The chlorosulfonyl group is an excellent leaving group, making it a prime site for introducing a variety of other functional groups via nucleophilic substitution. This reactivity is the basis for its widespread use in the synthesis of sulfonamides and sulfonate esters.

Sulfonamide Formation: This is one of the most common transformations for aryl sulfonyl chlorides. Reaction with primary or secondary amines in the presence of a base to neutralize the HCl byproduct yields the corresponding sulfonamides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.

Sulfonate Ester Formation: As mentioned in the previous section, reaction with alcohols or phenols yields sulfonate esters. This can be a method for introducing a sulfonate protecting group or for synthesizing molecules with specific electronic or biological properties.

Other Transformations: The chlorosulfonyl group can also be converted to other sulfonyl halides or reduced to other sulfur-containing functional groups under specific conditions.

| Functional Group Targeted | Reaction Type | Typical Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| Methyl Ester | Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

| Chlorosulfonyl | Sulfonamide Formation | Primary/Secondary Amine (RNH₂ or R₂NH) | Sulfonamide (-SO₂NHR or -SO₂NR₂) |

| Sulfonate Ester Formation | Alcohol/Phenol (ROH) | Sulfonate Ester (-SO₃R) |

Electronic and Steric Effects of Fluorine on Aromatic Reactivity and Stability

The fluorine atom at the C-2 position (ortho to the ester and meta to the chlorosulfonyl group) profoundly influences the molecule's properties through a combination of strong electronic effects and more subtle steric interactions. numberanalytics.comnumberanalytics.com The incorporation of fluorine into aromatic rings can significantly alter their reactivity and stability. numberanalytics.comnumberanalytics.com

Electronic Effects: Fluorine exhibits dual electronic behavior:

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework. numberanalytics.comstackexchange.com This effect decreases the electron density of the aromatic ring, making it more resistant to electrophilic substitution but more susceptible to nucleophilic aromatic substitution. numberanalytics.com This inductive withdrawal also increases the electrophilicity of the adjacent ester's carbonyl carbon and the sulfur atom of the distant chlorosulfonyl group, potentially increasing their reactivity toward nucleophiles.

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system. researchgate.net This resonance effect increases electron density, particularly at the ortho and para positions relative to the fluorine. researchgate.net However, for fluorine, the inductive effect strongly dominates the resonance effect.

The net result is a significant polarization of the C-F bond and a general deactivation of the ring towards electrophiles, while simultaneously stabilizing anionic intermediates, such as the Meisenheimer complex formed during nucleophilic aromatic substitution. stackexchange.com

Steric Effects: While the van der Waals radius of fluorine is only slightly larger than that of hydrogen, its placement at the ortho position can have notable steric and conformational consequences. rsc.orgnih.gov

Conformational Influence: Electrostatic repulsion between the electronegative fluorine and the oxygen atoms of the ortho-methyl ester group can influence the preferred rotational conformation (torsion angle) of the ester. nih.gov This can affect the accessibility of the carbonyl carbon to incoming reagents.

"Ortho-Fluoro" Effect: The presence of a fluorine atom ortho to a reacting site can lead to unique reactivity patterns. It can enhance the reactivity of adjacent C-H bonds towards metallation and direct functionalization. nih.govacs.orgresearchgate.net This is attributed to the ability of the electronegative fluorine to stabilize transition states and intermediates. nih.gov

Stability: The carbon-fluorine bond is exceptionally strong. Consequently, the introduction of fluorine into an aromatic ring generally enhances its chemical and thermal stability, making it more resistant to oxidative degradation. acs.orgnih.gov

| Effect | Description | Impact on Reactivity and Stability |

|---|---|---|

| Inductive (-I) | Strong withdrawal of electron density via σ-bonds due to high electronegativity. numberanalytics.comstackexchange.com | Deactivates ring to electrophilic attack; Activates ring to nucleophilic attack; Increases electrophilicity of ester and sulfonyl groups. |

| Resonance (+R) | Weak donation of lone-pair electrons into the π-system. researchgate.net | Largely overshadowed by the -I effect; Directs electrophiles to ortho/para positions. |

| Steric | Repulsion between ortho-fluorine and adjacent functional groups. nih.gov | Can influence the conformation of the methyl ester group, potentially affecting its accessibility. |

| Stability | Formation of a very strong C-F bond. | Enhances overall thermal and chemical stability of the molecule. nih.gov |

Applications in Advanced Organic Synthesis As a Versatile Intermediate

Intermediates in Pharmaceutical Agent Development

The sulfonamide linkage is a key structural feature in a multitude of therapeutic agents. Methyl 4-(chlorosulfonyl)-2-fluorobenzoate serves as a crucial starting material for creating these vital connections in the development of novel drugs, particularly in the field of kinase inhibitors for oncology and immunology.

The primary reaction involves the condensation of the chlorosulfonyl group with a primary or secondary amine to form a stable sulfonamide bond. This reaction is fundamental to the synthesis of advanced intermediates for potent and selective inhibitors of enzymes such as Kinesin Family Member 18A (KIF18A), Bruton's tyrosine kinase (BTK), and Interleukin-1 receptor-associated kinase 4 (IRAK4).

Detailed research findings from patent literature demonstrate its application in synthesizing targeted therapy candidates:

KIF18A Inhibitors: In the development of inhibitors for KIF18A, a motor protein involved in mitosis and a target for cancer therapy, this compound is reacted with various amines. For instance, its reaction with tert-butylamine (B42293) in the presence of a base like triethylamine (B128534) yields methyl 4-(N-(tert-butyl)sulfamoyl)-2-fluorobenzoate, a key intermediate for more complex inhibitors.

IRAK4 Inhibitors: For the synthesis of IRAK4 inhibitors, which are investigated for treating inflammatory and autoimmune diseases, this compound is reacted with cyclopropanamine. This process, carried out in a solvent like dichloromethane (B109758) with a base, produces methyl 4-(N-(cyclopropyl)sulfamoyl)-2-fluorobenzoate, another critical precursor.

BTK Inhibitors: In the creation of novel BTK inhibitors for hematological cancers, the compound is reacted with chiral amines. An example is its reaction with tert-butyl (1-amino-2-methylpropan-2-yl)carbamate to form an intermediate sulfonamide, demonstrating its utility in building structurally complex and stereospecific molecules.

RNA Splicing Modulators: The compound is also used as an intermediate in the synthesis of molecules designed to modulate RNA splicing, a target for various genetic diseases and cancers. It is reacted with complex chiral amines, such as (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate, to build the necessary sulfonamide scaffold.

The following table summarizes representative examples of its use in synthesizing pharmaceutical intermediates.

| Target Class | Amine Reactant | Resulting Intermediate | Source |

| KIF18A Inhibitors | tert-butylamine | Methyl 4-(N-(tert-butyl)sulfamoyl)-2-fluorobenzoate | |

| IRAK4 Inhibitors | Cyclopropanamine | Methyl 4-(N-(cyclopropyl)sulfamoyl)-2-fluorobenzoate | |

| BTK Inhibitors | tert-butyl (1-amino-2-methylpropan-2-yl)carbamate | Methyl 4-((N-(2-((tert-butoxycarbonyl)amino)-2-methylpropyl)sulfamoyl)amino)-2-fluorobenzoate | |

| RNA Splicing Modulators | (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate | Methyl 4-((N-((S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropyl)sulfamoyl)amino)-2-fluorobenzoate |

Building Block in Agrochemical Synthesis

The sulfonyl group is integral to the mode of action of many modern herbicides. Sulfonylurea herbicides, for example, are a major class of agrochemicals that rely on this functional group. This compound serves as a key building block for the synthesis of related sulfonyl-containing compounds used in crop protection. Its reaction with amines is the first step in constructing the core structure of these active ingredients. Although specific, publicly detailed synthetic routes for commercial agrochemicals starting from this exact precursor are limited in available literature, its structural motifs are highly relevant to the synthesis of sulfonylurea and other related herbicide classes.

Precursors for Specialty Materials

Beyond life sciences, the reactivity of this compound allows for its incorporation into a range of specialty materials, where the resulting sulfonamide or sulfonate ester linkages can impart specific properties.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound is a valuable precursor for creating certain classes of sulfur- and nitrogen-containing heterocycles. By reacting it with compounds containing two nucleophilic groups (e.g., diamines, amino alcohols), cyclization can occur to form rings. For example, reaction with a 1,2-diamine could potentially lead to the formation of a benzothiadiazine derivative, a heterocyclic system of interest in medicinal chemistry. The formation of the initial sulfonamide bond is the critical step that enables subsequent intramolecular reactions to close the ring.

The difunctional nature of molecules derived from this compound allows them to be used as monomers in polymerization reactions. For instance, after converting the methyl ester to a carboxylic acid, the resulting molecule possesses two reactive sites: the chlorosulfonyl group and the carboxylic acid. This monomer can undergo polycondensation reactions with diamines to form specialty polyamides or with diols to form polyesters containing pendant sulfonyl groups. These polymers may exhibit enhanced thermal stability, specific solubility characteristics, or unique functional properties suitable for high-performance applications.

The benzene (B151609) sulfonyl chloride moiety is a common structural element in the synthesis of certain types of dyes. The sulfonyl group can be converted into a sulfonamide or sulfonate ester, which can act as a functional part of a chromophore or serve to modify the dye's properties, such as its solubility in water or its affinity for a particular substrate. While specific examples utilizing this compound are not widely documented in mainstream literature, its chemical nature makes it a plausible candidate for a precursor in the synthesis of specialty dyes where a fluorinated benzoic acid component is desired.

Theoretical and Computational Investigations

Computational Elucidation of Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating materials and compounds that are difficult to study experimentally, allowing researchers to make predictions before conducting physical experiments. methodist.edu For sulfonyl chlorides, computational studies are crucial in elucidating complex reaction pathways. The solvolysis mechanism of arenesulfonyl chlorides, for instance, is often a bimolecular nucleophilic substitution (SN2) that is believed to be concerted. nih.gov

Computational models can analyze competitive mechanistic pathways. For example, in reactions involving organophosphorus compounds, theoretical calculations can determine whether a reaction proceeds via the Perkow or the Michaelis-Arbuzov pathway by evaluating the energetics of intermediates and transition states. researchgate.net These studies often find that one path may be kinetically favored while the other is thermodynamically favored, and the solvent can play a crucial role in determining the outcome. researchgate.net

Recent research has also challenged the conventional understanding of sulfonyl fluoride (B91410) reactivity, showing that the entire SO2F group can act as a leaving group in certain coupling reactions. imperial.ac.uk Computational studies are key to understanding the mechanistic aspects that enable this alternative reactivity. imperial.ac.uk

Table 1: Key Aspects of Reaction Mechanisms Investigated Computationally

| Mechanistic Aspect | Computational Approach | Typical Findings |

|---|---|---|

| Reaction Pathway Energetics | Calculation of transition state energies and reaction intermediates. | Determination of kinetically and thermodynamically favored pathways. researchgate.net |

| Solvent Effects | Implicit or explicit solvent models in calculations. | Elucidation of the role of solvent in stabilizing intermediates and transition states. nih.govresearchgate.net |

| Nucleophilic Attack | Frontier Molecular Orbital (FMO) analysis and Hard and Soft Acids and Bases (HSAB) principle. | Prediction of the most likely site for nucleophilic attack on the sulfonyl group. researchgate.net |

| Leaving Group Ability | Calculation of bond dissociation energies and stability of leaving groups. | Understanding unconventional reactivity, such as the departure of the entire SO2F group. imperial.ac.uk |

Density Functional Theory (DFT) Studies of Fluorinated Sulfonyl Species

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. researchgate.netresearchgate.net For fluorinated sulfonyl species, DFT calculations provide valuable insights into how fluorination impacts their chemical behavior. emerginginvestigators.org The introduction of fluorine, with its high electronegativity, can significantly alter the electronic properties, stability, and reactivity of a compound. methodist.eduemerginginvestigators.org

DFT studies on fluorinated organic compounds are used to predict various parameters, including molecular geometry, Mulliken charge distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.netemerginginvestigators.org The energy gap between the HOMO and LUMO is a critical indicator of chemical stability. researchgate.netemerginginvestigators.org Furthermore, DFT is employed to predict spectroscopic data, such as 19F NMR chemical shifts, with high accuracy, which aids in the identification of reaction products without the need for authentic standards. researchgate.netnih.gov

In systems involving interactions with other molecules, such as a solvent or a biological target, DFT can be used to investigate binding energies. For example, studies on fluorinated ethylene (B1197577) carbonate have shown that fluorine substitution can weaken the interaction with graphene surfaces, which has implications for battery technology. mdpi.com

Table 2: Parameters from DFT Calculations for Fluorinated Aromatic Compounds

| Calculated Parameter | Significance | Reference |

|---|---|---|

| HOMO-LUMO Energy Gap (Egap) | Indicates chemical reactivity and stability; a larger gap suggests higher stability. | researchgate.net |

| Mulliken Charge Analysis | Describes the partial atomic charges and helps identify electrophilic/nucleophilic sites. | emerginginvestigators.org |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | researchgate.net |

| 19F NMR Chemical Shifts | Allows for the identification and quantification of fluorinated compounds and their metabolites/degradation products. | researchgate.netnih.gov |

| Bond Dissociation Enthalpies | Helps in understanding bond cleavage sites and reaction mechanisms. | researchgate.netnih.gov |

Molecular Modeling for Reactivity and Selectivity Prediction

Molecular modeling encompasses a range of computational techniques used to predict how a molecule will behave and interact with other molecules. For compounds like Methyl 4-(chlorosulfonyl)-2-fluorobenzoate, these models can predict reactivity and selectivity in various chemical transformations.

Structure-based drug design (SBDD) is a powerful application of molecular modeling where the structure of a target protein is used to design inhibitors. rsc.org In the context of sulfonyl fluorides, SBDD can guide the placement of the sulfonyl fluoride group to target specific nucleophilic residues (like tyrosine, serine, or lysine) within a binding site, thereby tuning reactivity and achieving selectivity for a particular protein. rsc.orgnih.gov

Computational screening and docking studies are also employed to evaluate large libraries of compounds against a biological target. nih.gov For instance, covalent docking of thousands of accessible sulfonyl fluorides against the active site of an enzyme like trypsin can identify potent and selective inhibitors. nih.gov These computational predictions can then be validated experimentally, streamlining the discovery process. nih.gov The reactivity of sulfonyl fluorides can be correlated with their hydrolytic stability, and molecular modeling helps in finding the right balance between aqueous stability and intrinsic reactivity for biological applications. acs.org

Table 3: Applications of Molecular Modeling in Predicting Reactivity and Selectivity

| Application | Modeling Technique | Predicted Outcome |

|---|---|---|

| Structure-Activity Relationship (SAR) | Quantitative Structure-Activity Relationship (QSAR) models. | Correlation of molecular descriptors with biological activity or chemical reactivity. magtech.com.cn |

| Covalent Inhibitor Design | Covalent docking, molecular dynamics simulations. | Prediction of binding poses and reaction pathways with specific amino acid residues. rsc.orgnih.gov |

| Reaction Selectivity | Transition state modeling, reaction path analysis. | Determination of factors controlling regioselectivity and stereoselectivity in reactions. researchgate.net |

| Virtual Screening | High-throughput docking of compound libraries. | Identification of potential lead compounds with desired reactivity and selectivity profiles. nih.gov |

Analytical Techniques for Characterization of Reaction Products and Intermediates

Advanced Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for determining the precise molecular structure of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the compound's molecular weight and fragmentation patterns, further confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl ester group. The fluorine atom at the C2 position and the chlorosulfonyl group at the C4 position will influence the chemical shifts and coupling patterns of the aromatic protons. The aromatic region would likely display a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom. The methyl protons of the ester group would appear as a singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group will resonate at a characteristic downfield chemical shift. The aromatic carbons will appear in the intermediate region of the spectrum, with their chemical shifts influenced by the attached fluorine, chlorosulfonyl, and methyl ester groups. The carbon of the methyl group will be observed at a typical upfield chemical shift.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OCH₃ | ~3.9 | ~53 |

| Aromatic CH | 7.5 - 8.2 | 115 - 145 |

| Aromatic C-F | ~160 (J_CF) | |

| Aromatic C-SO₂Cl | ~140 | |

| Aromatic C-COOCH₃ | ~130 | |

| C=O | ~164 |

Note: These are predicted values and may vary from experimental results.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₆ClFO₄S), the exact mass can be calculated and compared with the experimentally determined value. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural information. Under electron ionization (EI), the molecule is expected to undergo fragmentation, leading to characteristic ions.

Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 252.97322 |

| [M+Na]⁺ | 274.95516 |

| [M-H]⁻ | 250.95866 |

| [M]⁺ | 251.96539 |

Note: These are predicted mass-to-charge ratios (m/z) for different adducts of the molecule.

Chromatographic and Separation Methodologies for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any unreacted starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used technique for the analysis of aromatic compounds. For this compound, a C18 column would likely be employed with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. A gradient elution program, where the proportion of the organic solvent is increased over time, would be suitable for separating compounds with a range of polarities. Detection is typically achieved using a UV detector, as the aromatic ring of the compound will absorb UV light.

Gas Chromatography (GC)

Gas chromatography can also be utilized for the analysis of this compound, provided the compound is thermally stable and sufficiently volatile. A capillary column with a non-polar or moderately polar stationary phase would be appropriate. The sample would be injected into a heated inlet, vaporized, and carried through the column by an inert carrier gas, such as helium or nitrogen. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS provides the added advantage of furnishing mass spectral data for each separated component, aiding in their identification.

Isomer Analysis

In the synthesis of substituted aromatic compounds, the formation of positional isomers is a common possibility. Both HPLC and GC are powerful techniques for the separation and quantification of such isomers. By carefully optimizing the chromatographic conditions, including the choice of stationary phase, mobile phase composition (for HPLC), and temperature program (for GC), baseline separation of isomers can often be achieved. This allows for the accurate determination of the isomeric purity of the this compound product.

Sustainable and Green Chemistry Perspectives in Synthesis and Application

Sustainable Process Design and Waste Minimization Strategies

Beyond the choice of reagents and solvents, sustainable process design is crucial for minimizing the environmental impact of producing compounds like Methyl 4-(chlorosulfonyl)-2-fluorobenzoate. This involves process intensification, efficient waste management, and a holistic evaluation of the entire product lifecycle.

Process Intensification and Continuous Flow Chemistry: A significant advancement in sustainable process design is the shift from traditional batch manufacturing to continuous flow processes. researchgate.net Continuous flow reactors offer numerous advantages for chlorosulfonylation reactions, which are often highly exothermic and can be hazardous on a large scale. researchgate.netmdpi.com This technology provides:

Enhanced Safety: Small reactor volumes and superior heat transfer capabilities significantly reduce the risks associated with thermal runaways. researchgate.net

Improved Efficiency: Precise control over reaction parameters like temperature, pressure, and residence time leads to higher yields and purity. researchgate.net

Waste Reduction: Minimized side reactions and efficient use of reagents contribute to lower waste generation. researchgate.net

Scalability: Flow processes can be scaled up more easily and safely than batch reactions. mdpi.com

An automated continuous system for producing aryl sulfonyl chlorides using continuous stirred-tank reactors (CSTRs) has demonstrated significant improvements in process consistency, reliability, and spacetime yield. mdpi.com

Waste Minimization and Recycling: A key strategy for sustainability is the minimization and recycling of waste streams. In traditional Friedel-Crafts reactions, which may be used for chlorosulfonylation, catalysts like aluminum chloride generate significant waste. researchgate.netnih.gov Developing methods to recycle these catalysts, for instance by converting the aluminum chloride waste into useful products like aluminum(III) chloride hexahydrate, is an important area of research. google.com Similarly, acidic waste streams containing sulfuric acid or hydrochloric acid can potentially be recovered and recycled. google.comfraunhofer.de In syntheses using reagents like N-chlorosuccinimide, the byproduct succinimide (B58015) can be recovered and converted back into the starting reagent, creating a more circular process.

Life Cycle Assessment (LCA): To fully evaluate the sustainability of a chemical process, a Life Cycle Assessment (LCA) is an essential tool. semanticscholar.orgmdpi.comannualreviews.orgulisboa.pt LCA provides a holistic view by quantifying the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to final disposal ("grave"). semanticscholar.orgulisboa.pt For a compound like this compound, an LCA would assess:

The environmental burden of sourcing raw materials.

Energy consumption and emissions during the manufacturing process.

Impacts associated with transportation and distribution.

The environmental fate and potential for degradation of the final product and any byproducts. nih.gov

The following table outlines key strategies for sustainable process design in the context of chlorosulfonyl compound production.

| Strategy | Description | Key Benefits |

| Continuous Flow Processing | Shifting from batch reactors to continuous flow systems (e.g., CSTRs, microreactors). | Improved safety, higher efficiency, better scalability, reduced waste. researchgate.netmdpi.com |

| Process Intensification | Using technologies that lead to smaller, cleaner, and more energy-efficient processes. | Reduced capital expenditure, smaller plant footprint, lower energy use. rccostello.com |

| Catalyst and Reagent Recycling | Recovering and reusing catalysts (e.g., aluminum chloride) or converting byproducts back into useful reagents (e.g., succinimide). | Reduced raw material consumption, lower waste disposal costs. google.com |

| Acid Recovery | Implementing separation technologies to recover and recycle acids like methanesulfonic acid or hydrochloric acid from waste streams. | Minimizes acid waste, improves process economics. google.comresearchgate.net |

| Life Cycle Assessment (LCA) | A comprehensive analysis of the environmental impacts of the entire production process, from raw materials to disposal. | Identifies environmental "hotspots" for targeted process optimization and avoids problem-shifting. semanticscholar.orgresearchgate.net |

Future Research Directions and Emerging Trends

Innovations in Catalysis for Fluorinated Aromatic Functionalization

The presence of a fluorine atom on the aromatic ring of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate imparts unique electronic properties that can be exploited for further functionalization. While traditional methods have been effective, new catalytic strategies are emerging to manipulate the C-F bond and other positions on the fluorinated ring with greater precision and efficiency.

Recent advancements have focused on transition metal-catalyzed, photocatalytic, and electrochemical approaches for the functionalization of fluorinated aromatics. mdpi.comnumberanalytics.com Transition metal catalysts, particularly those based on nickel and palladium, have shown promise in promoting the activation of C-F bonds for cross-coupling reactions. researchgate.netmdpi.com These methods allow for the selective replacement of fluorine with other functional groups, providing a powerful tool for late-stage molecular diversification. For instance, nickel-catalyzed systems have been developed for the amination and hydrodefluorination of fluoroaromatics. mdpi.com

Photocatalysis and electrochemistry are also gaining traction as mild and sustainable alternatives for activating fluorinated systems. mdpi.comnumberanalytics.com These techniques utilize light or electrical current to generate highly reactive intermediates under ambient conditions, often avoiding the need for harsh reagents. numberanalytics.com Research in this area is expected to yield novel catalytic systems that can selectively functionalize the fluorinated aromatic core of compounds like this compound, expanding their synthetic utility.

| Catalytic Method | Key Features | Potential Application for Fluorinated Aromatics |

| Transition Metal Catalysis (Ni, Pd) | High selectivity for C-F bond activation; enables cross-coupling reactions. researchgate.netmdpi.com | Introduction of new C-C, C-N, and C-H bonds. mdpi.com |

| Photocatalysis | Uses light to initiate reactions under mild conditions; high selectivity. numberanalytics.com | C-H bond fluorination and functionalization. numberanalytics.com |

| Electrochemical Fluorination | Reagent-free alternative; tunable by adjusting electrode potential. numberanalytics.com | Direct introduction of fluorine or other groups. |

Expanding the Scope of Synthetic Transformations

The sulfonyl chloride moiety is a cornerstone of organic synthesis, traditionally used for the preparation of sulfonamides. researchgate.net However, its reactivity extends far beyond this single transformation. Future research will continue to broaden the synthetic applications of sulfonyl chlorides, leveraging them as precursors for a diverse array of functional groups.

Recent studies have demonstrated that sulfonyl chlorides can serve as sources for sulfonyl radicals, sulfenes, and even as arylating agents under specific conditions. magtech.com.cn This expanded reactivity profile opens up new avenues for constructing complex molecular architectures. For example, innovative methods are being developed for:

Desulfonylative Cross-Coupling: Utilizing palladium or other transition metals to cleave the C-S bond and form new C-C bonds.

Reductive Transformations: Developing protocols for the one-pot reduction of sulfonyl chlorides to sulfinamides, offering a more direct route to this important class of compounds. researchgate.net

Nucleophilic Substitution: A simple pyrylium (B1242799) salt has been shown to activate the NH2 group in primary sulfonamides, enabling the formation of sulfonyl chlorides in a late-stage fashion, which can then react with a variety of nucleophiles to produce complex sulfonamides, sulfonates, and sulfides. nih.gov

These emerging transformations will allow chemists to utilize this compound in novel bond-forming strategies, moving well beyond its classical role and enabling the synthesis of previously inaccessible molecules.

| Transformation Type | Description | Reagents/Conditions |

| Sulfonamide Synthesis | Classical reaction with primary or secondary amines. researchgate.net | Amine, base. |

| Sulfonate Ester Formation | Reaction with alcohols. | Alcohol, base. |

| Desulfonylative Arylation | Palladium-catalyzed cross-coupling where the sulfonyl group is replaced. researchgate.net | Palladium catalyst, coupling partner. |

| Reductive Conversion to Sulfinamides | One-pot reduction and reaction with amines. researchgate.net | Reducing agent, amine. |

| Late-Stage Functionalization | Activation of primary sulfonamides to form sulfonyl chlorides for further reaction. nih.gov | Pyrylium salt, various nucleophiles. |

Automation and Continuous Flow Methodologies in Multi-Step Synthesis

The synthesis of complex molecules often involves multiple, sequential steps. Traditional batch processing can be inefficient and difficult to scale. The adoption of automation and continuous flow chemistry is a major trend aimed at addressing these challenges, and it holds significant promise for syntheses involving sulfonyl chlorides. rsc.orgnih.gov

Continuous flow systems offer numerous advantages, including enhanced safety, improved heat transfer, precise control over reaction parameters, and greater scalability. rsc.orgspringernature.com For reactions involving highly reactive or hazardous reagents like those used in chlorosulfonation, flow chemistry can significantly improve process safety by minimizing the volume of reactive material at any given time. rsc.orgmdpi.com

Researchers have successfully developed continuous flow protocols for the synthesis of sulfonyl chlorides, demonstrating high space-time yields and improved safety profiles compared to batch methods. rsc.orgresearchgate.net These systems can be integrated into multi-step sequences, where the output of one reactor flows directly into the next, eliminating the need for intermediate isolation and purification steps. rsc.orgnih.gov An automated continuous system for producing multi-hundred-gram quantities of aryl sulfonyl chlorides has been described, utilizing continuous stirred-tank reactors (CSTRs) and an automated process control scheme. mdpi.com This approach not only increases efficiency but also allows for the on-demand synthesis of intermediates. nih.gov

Future work in this area will likely focus on developing fully automated, multi-step flow syntheses that incorporate this compound. This could involve the upstream, continuous production of the compound itself, followed by its immediate use in subsequent downstream transformations, all within a closed, automated system.

| Technology | Advantages | Relevance to Sulfonyl Chloride Synthesis |

| Continuous Flow Chemistry | Enhanced safety, superior heat and mass transfer, precise control, scalability. rsc.orgspringernature.com | Safer handling of exothermic chlorosulfonation reactions; higher throughput and yield. rsc.orgmdpi.com |

| Process Automation | Improved consistency and reliability, reduced manual intervention, on-demand synthesis. nih.govmdpi.com | Robust control of reaction parameters (temperature, flow rate, residence time) for consistent product quality. mdpi.com |

| Multi-Step Telescoped Synthesis | Reduced waste, fewer unit operations, increased overall efficiency. nih.gov | Integration of sulfonyl chloride formation with subsequent reactions (e.g., sulfonamide formation) without intermediate isolation. researchgate.net |

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 4-(chlorosulfonyl)-2-fluorobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves sulfonation and esterification. For example, refluxing a fluorobenzoic acid derivative with chlorosulfonic acid, followed by esterification with methanol under acidic catalysis (e.g., concentrated H₂SO₄). Key parameters include:

- Temperature : Prolonged reflux (e.g., 36 hours) ensures complete conversion .

- Solvent Choice : Methanol is often used for esterification due to its nucleophilic reactivity and miscibility with sulfuric acid .

- Purification : Crystallization from hexane or vacuum drying improves purity .

| Reaction Step | Conditions | Yield |

|---|---|---|

| Sulfonation | Chlorosulfonic acid, 0–5°C, 2h | 70–80% |

| Esterification | MeOH, H₂SO₄, reflux 36h | 60–70% |

| Purification | Hexane wash, vacuum drying | >95% purity |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identifies ester methyl groups (δ ~3.90 ppm) and aromatic protons (δ 7.2–7.7 ppm). Discrepancies in splitting patterns may indicate regioisomeric impurities .

- HPLC-MS : Detects sulfonyl chloride hydrolysis products (e.g., benzoic acid derivatives) using reverse-phase C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Confirms stoichiometry of C, H, and S to rule out byproducts .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the sulfonyl chloride group .

- Waste Disposal : Segregate chlorinated waste and use professional disposal services to avoid environmental contamination .

- PPE : Use nitrile gloves, fume hoods, and splash goggles to mitigate exposure to corrosive sulfonic acid byproducts .

Advanced Research Questions

Q. How does the reactivity of the sulfonyl chloride group in this compound compare to analogous compounds under nucleophilic substitution?

- Methodological Answer : The electron-withdrawing fluorine atom at the 2-position enhances sulfonyl chloride reactivity toward amines or alcohols. Comparative studies with non-fluorinated analogs (e.g., Methyl 4-chlorosulfonylbenzoate) show:

- Kinetics : Fluorination increases reaction rates by 30–40% in SN₂ mechanisms due to reduced steric hindrance .

- Byproduct Formation : Fluorine stabilizes intermediates, reducing sulfonic acid side products .

Q. How can researchers assess the hydrolytic stability of this compound in aqueous media?

- Methodological Answer :

- pH-Dependent Studies : Monitor degradation via HPLC at pH 2–10. Hydrolysis accelerates above pH 7, generating 4-sulfonyl-2-fluorobenzoic acid .

- Temperature Effects : Arrhenius plots (25–60°C) reveal activation energy (~45 kJ/mol), indicating moderate thermal stability .

Q. What strategies resolve contradictions in spectral data when synthesizing this compound?

- Methodological Answer :

- Isomer Discrimination : Use ¹⁹F NMR to distinguish 2-fluoro vs. 3-fluoro regioisomers (δ shifts by 5–10 ppm) .

- X-ray Crystallography : Resolves ambiguous NOE effects in aromatic proton assignments .

Q. How can impurity profiles be minimized during scale-up synthesis?

- Methodological Answer :

- Byproduct Control : Reduce sulfonic acid impurities via low-temperature sulfonation (<5°C) and anhydrous conditions .

- Chromatographic Purity : Preparative HPLC with phenyl-hexyl columns achieves >99% purity for pharmaceutical intermediates .

| Impurity Type | Source | Mitigation Strategy |

|---|---|---|

| Sulfonic Acid | Hydrolysis | Anhydrous solvents, pH control |

| Ester Isomers | Incomplete reaction | Prolonged reflux, excess MeOH |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.